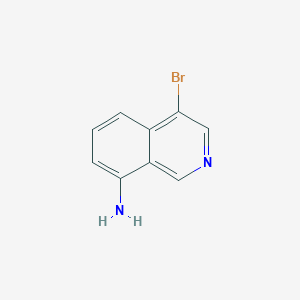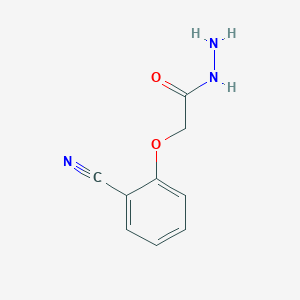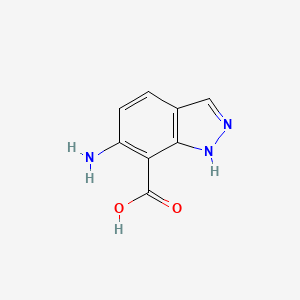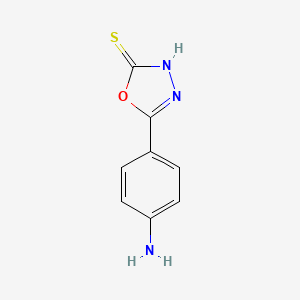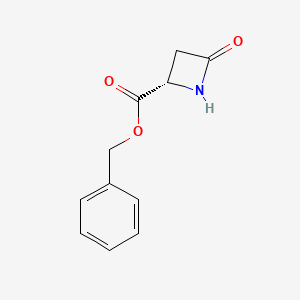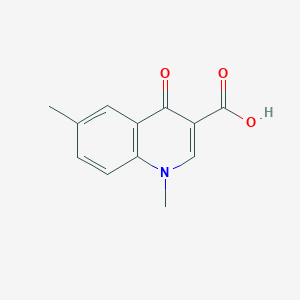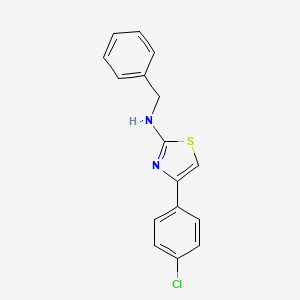
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is part of a broader class of substances that have garnered attention due to their unique structural and chemical properties. Thiazoles, in particular, are noted for their diverse chemical reactions and potential in various fields, including medicinal chemistry. The specific inclusion of a benzyl and a 4-chlorophenyl group in this compound suggests targeted modifications aimed at enhancing its reactivity or specificity for certain applications.
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to this compound, often involves multistep chemical processes. These processes can include the condensation of thioamides and α-haloketones or the cyclization of appropriately substituted thioureas with α-haloketones. The synthesis routes are designed to introduce specific substituents into the thiazole ring, thereby modulating the compound's physical and chemical properties for desired applications.
Molecular Structure Analysis
Thiazole derivatives are characterized by their five-membered ring containing both sulfur and nitrogen atoms. The presence of benzyl and chlorophenyl groups significantly influences the molecular geometry, electronic distribution, and overall stability of the molecule. Computational and spectroscopic studies, such as NMR and X-ray crystallography, can provide detailed insights into the molecular structure, revealing aspects like bond lengths, angles, and conformational preferences.
Chemical Reactions and Properties
Thiazole compounds exhibit a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the electronic nature of the thiazole ring and its substituents. The benzyl and 4-chlorophenyl groups in this compound can further participate in reactions, providing a pathway to a wide range of derivatives with potentially valuable properties.
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are affected by the compound's molecular structure, particularly the nature and position of its substituents. For example, the presence of a benzyl group can increase hydrophobicity, affecting solubility in various solvents.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are key to its functionality. These properties are dictated by the electronic effects of the nitrogen and sulfur atoms in the thiazole ring and the influence of the benzyl and 4-chlorophenyl groups.
For further detailed exploration and more specific insights into the synthesis, structure, reactions, and properties of this compound and related compounds, the following references from scientific research provide comprehensive information:
科学的研究の応用
Anti-inflammatory and Analgesic Properties
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine derivatives have been actively researched for their anti-inflammatory and analgesic properties. A study discovered that these derivatives, particularly N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, exhibit potent anti-inflammatory activity by inhibiting 5‐lipoxygenase, a key enzyme in the synthesis of leukotrienes associated with inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012). Another study highlighted the synthesis of thiazole/oxazole substituted benzothiazole derivatives, which demonstrated significant anti-inflammatory, analgesic, and ulcerogenic activities in albino rats, with one compound being particularly effective at a dose of 50 mg/kg (Kumar & Singh, 2020).
Corrosion Inhibition
Research on the inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole derivatives against the corrosion of iron metal has been conducted using density functional theory calculations and molecular dynamics simulations. This study provides a theoretical insight into the efficiency of these compounds as corrosion inhibitors, with the theoretical data correlating well with experimental results (Kaya et al., 2016).
Material Science and Drug Delivery
In material science, the synthesis and characterization of N,4-diphenyl thiazole-2-amine derivatives have been explored, revealing interesting structural configurations through single crystal X-ray diffraction studies. The intermolecular interactions, including hydrogen bonding and stacking interactions, were analyzed, shedding light on their stability and potential applications (Nadaf et al., 2019). Additionally, a novel complex involving βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole was synthesized to address issues like low aqueous solubility and instability of thiazole drugs, demonstrating its potential as a stable system for drug transport and delivery (Asela et al., 2017).
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. One study synthesized a series of thiazole imine derivatives containing the ferrocenyl group, which exhibited plant growth regulatory and antifungal activities (Yu et al., 2007). Moreover, formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate in vitro antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Safety and Hazards
作用機序
Target of Action
A similar compound, n-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides, has been reported to inhibit neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a potential target for antiviral drugs .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .
Biochemical Pathways
If the compound acts similarly to other neuraminidase inhibitors, it may prevent the release of progeny influenza virus from infected cells, thereby halting the spread of infection .
Result of Action
If it acts as a neuraminidase inhibitor, it could potentially prevent the spread of influenza virus within the host .
特性
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDAIBUEPKCZLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353620 |
Source


|
| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21344-81-0 |
Source


|
| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

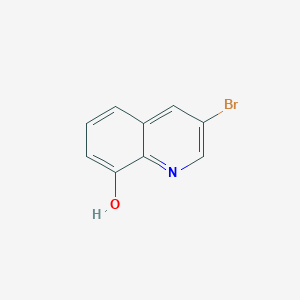
![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

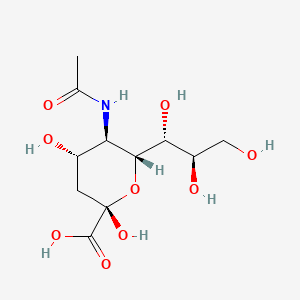

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)
